6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-benzylpiperazin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-benzylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-benzylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole derivative, followed by the formation of the piperazine ring, and finally the construction of the dihydropyrimidinone core. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-benzylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole and piperazine moieties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-benzylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(4-benzylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds share the benzothiazole moiety and exhibit similar reactivity.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: These compounds also contain the benzothiazole group and have been studied for their biological activities.
Uniqueness
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-benzylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23N5OS2 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-(4-benzylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H23N5OS2/c29-21-14-18(16-30-23-25-19-8-4-5-9-20(19)31-23)24-22(26-21)28-12-10-27(11-13-28)15-17-6-2-1-3-7-17/h1-9,14H,10-13,15-16H2,(H,24,26,29) |
InChI Key |
FYKAKABJLFRECR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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